molecular formula C8H17NO2 B1348328 Ethyl 6-aminohexanoate CAS No. 371-34-6

Ethyl 6-aminohexanoate

Cat. No.: B1348328
CAS No.: 371-34-6
M. Wt: 159.23 g/mol
InChI Key: NJNQDCIAOXIFTB-UHFFFAOYSA-N
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Description

Ethyl 6-aminohexanoate is an organic compound with the molecular formula C8H17NO2This compound is an ester derivative of 6-aminohexanoic acid and is commonly used as a pharmaceutical intermediate .

Scientific Research Applications

Ethyl 6-aminohexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes and receptors.

    Industry: It is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

Target of Action

Ethyl 6-aminohexanoate, also known as ε-aminocaproic acid, is a derivative and analogue of the amino acid lysine . It is an effective inhibitor for enzymes that bind to this particular residue .

Mode of Action

It is known that the compound is synthesized from caprolactam and ethanol in near-critical water . The reaction is estimated to be a second-order reaction in near-critical water .

Biochemical Pathways

The biochemical pathway of 6-aminohexanoate involves its conversion to adipate . This process is facilitated by two enzymes: 6-aminohexanoate aminotransferase (NylD1) and adipate semialdehyde dehydrogenase (NylE1) . NylD1 catalyzes the reaction of 6-aminohexanoate to adipate semialdehyde using α-ketoglutarate, pyruvate, and glyoxylate as amino acceptors, generating glutamate, alanine, and glycine, respectively . NylE1 then catalyzes the oxidative reaction of adipate semialdehyde to adipate using NADP+ as a cofactor .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -6.34 cm/s .

Result of Action

The result of the action of this compound is the production of adipate from 6-aminohexanoate . This conversion is facilitated by the enzymes NylD1 and NylE1 . The yield of this compound can be as high as 98% with SnCl2 as an additive in near-critical water .

Action Environment

The reaction between caprolactam and ethanol to produce this compound is performed in near-critical water . The influences of the reaction temperature, residence time, initial ratio (reactant/water), pH, and additives on the yields of this compound are discussed . The yield of this compound could be as high as 98% with SnCl2 as an additive in near-critical water .

Safety and Hazards

Ethyl 6-aminohexanoate may irritate eyes, skin, and the respiratory tract . In case of contact, it is advised to rinse immediately with plenty of water and seek medical attention .

Biochemical Analysis

Biochemical Properties

Ethyl 6-aminohexanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with 6-aminohexanoate aminotransferase, which catalyzes the conversion of this compound to adipate semialdehyde using α-ketoglutarate, pyruvate, and glyoxylate as amino acceptors . This reaction requires pyridoxal phosphate (PLP) as a cofactor. Additionally, adipate semialdehyde dehydrogenase catalyzes the oxidative reaction of adipate semialdehyde to adipate using NADP+ as a cofactor .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, including alterations in metabolic flux and metabolite levels . These effects are crucial for understanding the compound’s role in cellular functions and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with 6-aminohexanoate aminotransferase and adipate semialdehyde dehydrogenase plays a crucial role in its biochemical activity . These interactions facilitate the conversion of this compound to adipate, which is essential for various metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is stable under recommended storage conditions but can degrade when exposed to oxidizing agents . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the compound’s temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with specific dosages leading to significant biochemical and cellular changes . High doses of this compound may result in toxic or adverse effects, emphasizing the need for careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to adipate through the action of 6-aminohexanoate aminotransferase and adipate semialdehyde dehydrogenase . These enzymes play a crucial role in the compound’s metabolism, facilitating its conversion and subsequent involvement in various biochemical processes. The interaction with pyridoxal phosphate (PLP) and NADP+ as cofactors is essential for these metabolic reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Ethyl 6-aminohexanoate can be synthesized through various methods. One common synthetic route involves the reaction between caprolactam and ethanol in near-critical water. This reaction is catalyzed by additives such as tin(II) chloride (SnCl2) and can achieve yields as high as 98% . The reaction conditions include specific temperature, residence time, and pH adjustments to optimize the yield .

Chemical Reactions Analysis

Ethyl 6-aminohexanoate undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Ethyl 6-aminohexanoate can be compared with other similar compounds such as:

    Ethyl 6-aminocaproate: Another ester derivative of 6-aminohexanoic acid with similar properties and applications.

    6-Aminocaproic acid: The parent compound, which is used in the synthesis of this compound and has similar biological activities.

    Ethyl isobutyrate: A structurally similar ester with different chemical and biological properties. The uniqueness of this compound lies in its specific ester group, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

ethyl 6-aminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNQDCIAOXIFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328137
Record name ethyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371-34-6
Record name ethyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ε-aminocaproic acid (70.0 g, 533.8 mmol), toluenesulfonic acid (111.7 g, 1.1 eq.) and ethanol (1.6 L) was heated to reflux for 20 hours. Thereafter, TLC (CH2Cl2/EtOH/TEA, 85:10:5) revealed complete conversion. The reaction mixture was concentrated until solids started to precipitate. The precipitation was driven to completion by adding diethyl ether (1.5 L). The white solid was filtered, washed with diethyl ether, and dried in vacuo affording 174.0 g (98.3%) of a white powder. 1H NMR: (200 MHz, CDCl3): δ 7.47 (d, 2H, J=8.2 Hz), 7.10 (d, 2H, J=8.2 Hz), 4.02 (q, J=7.0 Hz), 2.79-2.65 (m, 2H), 2.28 (s, 3H), 2.25 (t, 2H, J=7.0 Hz), 1.16 (t, 3H, J=7.0 Hz), 1.49 (dt, 4H, J=7.6, 7.0 Hz), 1.29-1.22 (m, 2H). 13C NMR: 173.4, 145.6, 138.8, 128.9, 126.1, 60.4, 39.4, 33.9, 27.3, 25.9, 24.6, 21.5, 14.8.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
111.7 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
[Compound]
Name
CH2Cl2 EtOH TEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was the synthesis of ethyl 6-aminohexanoate explored in one of the studies?

A1: The research article [] explores the synthesis of this compound from caprolactam and ethanol in near-critical water. While this specific study focuses on greener synthesis methods, the application of this compound as a building block in the synthesis of bile acid derivatives is highlighted in another study []. In this context, this compound acts as a linker molecule, potentially contributing to the desired properties of the final bile acid conjugates.

Q2: Was this compound successfully conjugated to bile acids in the study? What challenges arose?

A2: While aiming to synthesize bile acid conjugates with this compound, researchers encountered an unexpected challenge []. Instead of the desired amide bond formation between the bile acid and this compound, esterification was the predominant reaction in most cases. Only deoxycholic acid yielded the intended conjugate with this compound. This highlights the importance of reaction conditions and steric hindrance in controlling the selectivity of chemical reactions.

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